1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Historical Development of Pyrazoloquinoline Chemistry
The pyrazoloquinoline scaffold emerged as a chemically significant heterocyclic system in the early 20th century, with foundational work by Niementowski and Pfitzinger laying the groundwork for modern synthetic approaches. Initial methodologies relied on Friedländer condensations between o-aminocarbonyl compounds and pyrazolone derivatives, yielding fused pyrazolo[3,4-b]quinoline systems. The 1960s marked a turning point with Brack’s development of Schiff base-mediated cyclization using 5-chloro-4-formylpyrazoles and aromatic amines, enabling precise control over substitution patterns. By the 21st century, advances in transition metal catalysis and microwave-assisted synthesis allowed for efficient construction of pyrazolo[4,3-c]quinolines, including the target compound.
Table 1: Key Milestones in Pyrazoloquinoline Synthesis
Classification and Position within Heterocyclic Chemistry
Pyrazolo[4,3-c]quinolines belong to the azaindole family, characterized by a pyrazole ring fused to the c-face of a quinoline moiety. This structural architecture confers unique electronic properties due to:
- Conjugation Effects : The planar π-system delocalizes electron density across N1-C9a and C3a-C4 bonds.
- Dipole Interactions : The pyrazole’s electron-deficient nature creates a dipole moment of 4.2–4.8 Debye, enhancing binding to biological targets.
- Regiochemical Diversity : Unlike indoles or isoquinolines, the 1H-tautomerism at N1 allows for selective functionalization at C-3, C-4, and C-6 positions.
The compound 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline exemplifies this class, with substituents strategically placed to optimize steric and electronic complementarity in target binding pockets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGKORFMUALDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Cyclization to Form the Quinoline Moiety: The pyrazole intermediate is then subjected to cyclization reactions with suitable reagents such as ortho-aminobenzaldehyde or ortho-aminobenzonitrile to form the quinoline moiety.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling using Pd(PPh₃)₄ and boronic acids)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Biological Activities
1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazoloquinolines possess significant anticancer properties. For instance:
- Cytotoxicity Testing : Compounds similar to this compound have shown promising results against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate effective inhibition of cell proliferation, making these compounds potential leads in anticancer drug development .
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 | 10.5 | >25 |
| Similar Derivative | MCF-7 | 12.0 | >20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazoloquinolines can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .
Case Studies
Several studies have documented the effects and applications of pyrazoloquinolines:
- Study on Anticancer Activity : A study published in Nature demonstrated that pyrazoloquinolines exhibit selective cytotoxicity against cancer cells while sparing normal cells. The selectivity index was significantly high, indicating low toxicity to normal tissues compared to cancerous ones .
- Pharmacological Evaluation : In a pharmacological evaluation involving multiple derivatives of pyrazoloquinolines, researchers found that modifications at various positions on the pyrazole ring could enhance biological activity. This highlights the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazoloquinoline Derivatives
Structural and Substituent Variations
The biological and physicochemical properties of pyrazoloquinolines are highly dependent on substituent type, position, and electronic effects. Below is a comparative table of key derivatives:
Key Observations :
- Halogen Position : The target compound’s 3-chlorophenyl group (meta) may confer different steric and electronic effects compared to F6’s 4-chlorophenyl (para) . Para-substituted halogens often enhance thermal stability, while meta-substitution may improve receptor binding specificity.
- Amino vs. Phenyl Groups: Amino-substituted derivatives (e.g., 2i, 2m) exhibit superior anti-inflammatory activity compared to the target’s phenyl group, highlighting the role of hydrogen-bonding interactions in potency .
- Ester vs. Halogen : The ethyl ester in 7f increases polarity and solubility, whereas halogen atoms (F, Cl) in the target compound enhance lipophilicity and membrane permeability .
Anti-Inflammatory Activity
Amino-functionalized pyrazoloquinolines (e.g., 2i, 2m) demonstrate submicromolar IC50 values against LPS-induced NO production, rivaling the control drug 1400W . In contrast, the target compound’s lack of amino groups may limit its direct anti-inflammatory efficacy, though its fluorine and chlorine substituents could modulate COX-2 or iNOS inhibition through hydrophobic interactions.
Anticancer Potential
The 3-phenyl group in the target may hinder interactions with enzymatic pockets compared to smaller substituents (e.g., methyl in F6).
Structural Optimization Trends
Recent studies emphasize introducing amino groups (e.g., 3,4-diamino derivatives) to improve therapeutic indices . For instance, 3-aminopyrazole moieties enhance antitumor and anticonvulsant activities .
Biological Activity
1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.
- Molecular Formula : C22H13ClFN3
- Molecular Weight : 373.82 g/mol
- CAS Number : 932280-26-7
- Structure : The compound features a fused pyrazole and quinoline structure, with chlorine and fluorine substituents that influence its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the modulation of protein kinases. This compound has shown promise in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis—the formation of new blood vessels that tumors exploit for growth and metastasis .
Inhibition of Protein Kinases
Research indicates that this compound can inhibit key signaling pathways involved in cell proliferation and apoptosis. By targeting specific kinases, it may disrupt the signaling cascades that lead to tumor growth. The inhibition of VEGFR-2 is particularly noteworthy as it directly impacts angiogenesis, which is essential for tumor survival and expansion .
Anticancer Activity
This compound has demonstrated significant anticancer activity in various studies. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation across multiple cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 0.59 | High cytotoxicity |
| BT549 | >25 | Low cytotoxicity |
| HEL | 1.00 | Selective against hematological tumors |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, which is crucial for inflammatory responses. The specific mechanisms involve:
- Inhibition of inducible nitric oxide synthase (iNOS) : This enzyme is responsible for the production of NO during inflammation.
- Inhibition of cyclooxygenase-2 (COX-2) : COX-2 is another key player in inflammatory processes.
The anti-inflammatory activity of pyrazolo[4,3-c]quinolines has been linked to their ability to modulate these pathways effectively .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazolo[4,3-c]quinolines, including:
- Anticancer Studies : A study demonstrated that derivatives of pyrazolo[4,3-c]quinolines could significantly reduce tumor size in xenograft models by inhibiting VEGFR-2 .
- Anti-inflammatory Studies : Research indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents, indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of 2,4-dichloroquinoline-3-carbonitrile derivatives, introducing substituents at positions 1, 3, and 6 through sequential substitutions. For example, the 3-chlorophenyl group is introduced via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF), while fluorine is incorporated using fluorinating agents like Selectfluor™. Optimization involves solvent selection (polar aprotic solvents enhance reactivity) and temperature control (70–100°C for 12–24 hours). Yield improvements (e.g., 30–50%) require purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions. For instance, the 6-fluoro group shows a characteristic doublet in ¹⁹F NMR (δ ≈ -176 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., C–N–C ≈ 120°) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds with distances ~3.7 Å). Discrepancies in torsion angles (e.g., −179.73° vs. 177.85°) may arise from crystal packing effects .
Q. How is the pharmacological activity of this compound assessed in early-stage research?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- ADMET profiling : Assess metabolic stability via liver microsome incubations and permeability using Caco-2 cell monolayers. The 6-fluoro substituent enhances bioavailability by reducing CYP450-mediated oxidation .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of pyrazoloquinoline derivatives, and how do chiral catalysts influence stereochemical outcomes?
- Methodological Answer : Ferrocenyl-phosphine catalysts (e.g., (R)-BINAP) induce enantioselectivity in annulation reactions. For example, asymmetric [3+2] cycloadditions between pyrazolones and modified MBH carbonates achieve ee >90%. Reaction conditions (e.g., toluene at −20°C) and catalyst loading (5–10 mol%) critically impact stereoselectivity .
Q. How can crystallographic data resolve contradictions in molecular geometry predictions (e.g., bond angles vs. computational models)?
- Methodological Answer : Compare experimental X-ray data (e.g., C–C bond lengths: 1.5413 Å) with DFT-optimized structures. Discrepancies in dihedral angles (e.g., −64.65° vs. −85.55°) may arise from crystal lattice strain. Refinement software (e.g., SHELXL) adjusts thermal parameters to reconcile differences .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent effects : The 3-chlorophenyl group increases lipophilicity (logP ≈ 3.2), improving membrane penetration. Fluorine at position 6 enhances metabolic stability but may reduce solubility.
- Analog synthesis : Replace the phenyl group at position 3 with heterocycles (e.g., thienyl) to modulate π-π stacking interactions. Bioassay data for analogs (e.g., IC₅₀ values against cancer cell lines) guide prioritization .
Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?
- Methodological Answer :
- Replicate conditions : Ensure identical reagents (e.g., anhydrous DMF purity), temperatures, and catalysts.
- Analytical validation : Use HPLC-MS to confirm compound identity and quantify impurities. For bioactivity discrepancies, standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols .
Q. What role does the fluorine atom play in modulating electronic properties and binding affinity?
- Methodological Answer : Fluorine’s electronegativity withdraws electron density, polarizing the quinoline ring and enhancing hydrogen-bonding with target proteins (e.g., ATP-binding pockets). Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding modes, while ¹⁹F NMR tracks conformational changes in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
